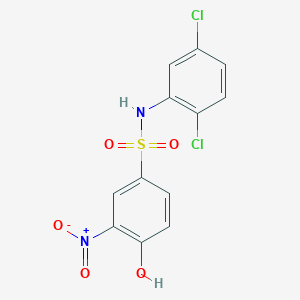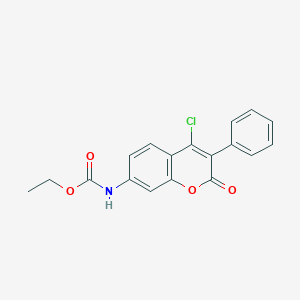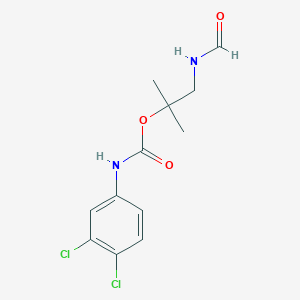![molecular formula C19H14ClNO4S B8044236 1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044236.png)
1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, a sulfonyloxyphenyl group, and a methanimine oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then subjected to sulfonylation to introduce the sulfonyloxy group, followed by the formation of the methanimine oxide group through a series of reactions involving reagents such as chlorosulfonic acid and phenylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenyl groups may be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert the sulfonyloxy group to a sulfide or thiol group.
Substitution: Substitution reactions can occur at the chlorophenyl group, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenols, quinones
Reduction: Sulfides, thiols
Substitution: Chlorophenyl derivatives with different functional groups
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide
1-[4-(4-methoxyphenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide
Uniqueness: 1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S/c20-16-8-12-19(13-9-16)26(23,24)25-18-10-6-15(7-11-18)14-21(22)17-4-2-1-3-5-17/h1-14H/b21-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKDOTWPWWRMEP-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(N-ethyl-3-methylanilino)propyl]methanesulfonamide](/img/structure/B8044162.png)
![2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol](/img/structure/B8044169.png)
![butyl N-[[butoxycarbonyl(methyl)amino]methyl]-N-methylcarbamate](/img/structure/B8044176.png)





![phenyl N-methyl-N-[N'-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate](/img/structure/B8044227.png)





